Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate
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Description
Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, cytotoxic effects against cancer cells, and other pharmacological properties.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C18H18ClN3O4
- Molecular Weight: 373.81 g/mol
The presence of the chloro and benzodioxin moieties is significant for its biological activity, as these functional groups are known to influence the compound's interaction with biological targets.
This compound exhibits multiple mechanisms of action:
- Inhibition of Cell Proliferation: The compound has demonstrated cytotoxic effects on various cancer cell lines. It inhibits cell growth by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Enzymes: It interacts with enzymes involved in DNA replication and repair, which can lead to increased DNA damage in cancer cells.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, suggesting a broader pharmacological profile.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against a range of cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.688 | Apoptosis induction |
A549 (Lung Cancer) | 1.200 | Cell cycle arrest |
HeLa (Cervical Cancer) | 0.850 | DNA damage |
HepG2 (Liver Cancer) | 2.500 | Mitochondrial dysfunction |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxin and quinoline moieties can significantly alter potency and selectivity:
- Chloro Substitution: The presence of the chloro group enhances lipophilicity and may improve cellular uptake.
- Amino Group Variation: Alterations in the amino group can lead to changes in binding affinity to target enzymes or receptors.
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the anticancer properties of this compound on a panel of 60 cancer cell lines as part of a National Cancer Institute screening. The compound exhibited submicromolar GI50 values across several tumor types, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C21H19ClN2O4 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-26-21(25)15-11-23-19-12(2)16(22)6-5-14(19)20(15)24-13-4-7-17-18(10-13)28-9-8-27-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24) |
InChI Key |
LARCNQCPQRMIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC4=C(C=C3)OCCO4)Cl)C |
Origin of Product |
United States |
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